Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol It is a bicyclic compound featuring a 2-oxobicyclo[221]heptane core structure, which is often referred to as a norbornane derivative
Preparation Methods
The synthesis of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as camphor or its derivatives.
Reaction Conditions: The key step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity through reversible binding. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate: This compound has a hydroxyl group instead of a ketone, which can lead to different reactivity and applications.
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Lacks the dimethyl substitution, which can affect its stability and reactivity.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: Contains an additional oxygen atom in the bicyclic ring, leading to different chemical properties.
These comparisons highlight the uniqueness of Methyl 7,7-dimethyl-2-oxobicyclo[22
Properties
IUPAC Name |
methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-10(2)7-4-5-11(10,8(12)6-7)9(13)14-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZADBGUKKLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.